CD2314 -

CD2314

Catalog Number: EVT-263225
CAS Number:
Molecular Formula: C23H24O2S
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CD 2314 is a potent and selective agonist of RARβ with Kd value of 145 and >3760 nM for RARβ and RARα receptors, respectively.

1. 2-((4′,5′-bis(hexylthio)-5-(methylthio)-[2,2′-bi(1,3-dithiolylidene)]-4-yl)thio)ethyl thiophene-3-carboxylate (TTF-Th) []

    Compound Description: TTF-Th is a molecule composed of a tetrathiafulvalene (TTF) unit linked to a thiophene-3-carboxylic acid moiety through an ethylene sulfide bridge. It was synthesized and investigated for its electropolymerization ability and electrochromic properties. The research demonstrated that TTF-Th could be electrochemically polymerized, and the resulting polymer (P(TTF-Th)) exhibited a color change from orange-yellow to dark blue upon oxidation. []

2. bis(2-((4′,5′-bis(hexylthio)-5-(methylthio)-[2,2′-bi(1,3-dithiolylidene)]-4-yl)thio)ethyl)thiophene-3,4-di-carboxylate (DTTF-Th) []

3. Poly(fluorene-co-thiophene) []

    Compound Description: This compound is a water-soluble copolymer consisting of fluorene and thiophene units. It was synthesized via Suzuki coupling followed by deprotection to generate carboxylic acid functionalities. The polymer exhibits green fluorescence, with the fluorescence intensity being sensitive to pH changes and the presence of proteins like histone, hemoglobin, and bovine serum albumin (BSA). []

4. 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin ([Formula: see text]-THPP) []

    Compound Description: This compound is a porphyrin derivative with four 3-hydroxyphenyl groups attached to the meso positions of the porphyrin ring. It serves as a foundational structure for creating amphiphilic porphyrin conjugates intended as potential photosensitizers for photodynamic therapy (PDT). []

Overview

CD2314 is a synthetic compound that has garnered attention in scientific research due to its role as a selective retinoic acid receptor beta agonist. This compound is primarily studied for its effects on cellular processes such as growth, differentiation, and apoptosis, particularly in cancer research. The compound is classified under retinoids, which are known for their ability to modulate gene expression through nuclear receptors.

Source and Classification

CD2314 is derived from anthracene and thiophene moieties, making it a part of the broader category of retinoids. Retinoids are compounds that exhibit structural similarity to vitamin A and are known to interact with retinoic acid receptors, which include retinoic acid receptor alpha, beta, and gamma. CD2314 specifically targets the retinoic acid receptor beta subtype, influencing various biological pathways related to cell differentiation and growth regulation .

Synthesis Analysis

The synthesis of CD2314 involves a multi-step chemical process that begins with the preparation of an anthracene derivative. This initial step is followed by the introduction of a thiophene carboxylic acid moiety. The reaction conditions typically require organic solvents such as dimethyl sulfoxide and may involve catalysts to enhance the yield and purity of the final product. Optimization of these conditions is crucial for industrial applications, ensuring efficient production methods that maintain high standards of quality .

Technical Details

  • Starting Materials: Anthracene derivative and thiophene carboxylic acid.
  • Solvents Used: Dimethyl sulfoxide (DMSO).
  • Catalysts: Various organic catalysts may be employed to facilitate reactions.
  • Reaction Conditions: Temperature and pressure conditions are optimized for maximum yield.
Molecular Structure Analysis

CD2314 possesses a complex molecular structure characterized by its anthracene and thiophene components. The specific arrangement of atoms within the molecule allows it to selectively bind to retinoic acid receptors, thereby influencing gene expression.

Structure Data

  • Molecular Formula: C₁₈H₁₄O₂S
  • Molecular Weight: Approximately 290.37 g/mol
  • Structural Features: The compound features multiple aromatic rings which contribute to its stability and receptor binding capabilities.
Chemical Reactions Analysis

CD2314 undergoes various chemical reactions that are essential for its functionality as a research tool. Notable reactions include:

  • Oxidation: CD2314 can be oxidized under specific conditions to form oxidized derivatives.
  • Reduction: Reduction reactions can yield different forms of the compound using reducing agents such as sodium borohydride.
  • Substitution Reactions: These involve replacing functional groups within the molecule, often facilitated by reagents like halogens or alkylating agents.

Technical Details

  • Common Reagents: Potassium permanganate (for oxidation), sodium borohydride (for reduction).
  • Catalysts Used: Palladium on carbon is frequently employed in substitution reactions.
Mechanism of Action

The mechanism by which CD2314 exerts its biological effects involves selective binding to retinoic acid receptor beta. Upon activation, this receptor modulates gene expression related to cellular processes such as growth, differentiation, and apoptosis. The activation leads to downstream signaling cascades that influence various cellular pathways.

Process Data

  • Target Receptor: Retinoic acid receptor beta.
  • Biological Pathways Influenced: Retinoic acid signaling pathway, which regulates gene expression critical for cellular functions.
Physical and Chemical Properties Analysis

CD2314 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and can undergo substitution reactions with appropriate reagents.
Applications

CD2314 has a wide array of scientific applications across various fields:

  • Chemistry Research: Utilized as a tool for studying selective activation of retinoic acid receptors.
  • Biology Studies: Investigated for its effects on cellular growth and differentiation in cancer cell lines such as melanoma and head and neck squamous cell carcinoma.
  • Medical Research: Explored for potential therapeutic applications in treating cancers associated with abnormal cellular growth.
  • Drug Development: Employed in the creation of new therapeutic agents targeting retinoic acid receptors .
Retinoid Receptor Pharmacology of CD2314

Selective RARβ Agonism: Structural Basis and Isoform Specificity

CD2314 (5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid) is a synthetic retinoid exhibiting potent and selective agonism for the retinoic acid receptor β (RARβ) isoform. Its selectivity is quantified by binding affinity (Kd) values: 145 nM for RARβ versus >3,760 nM for RARα and no detectable binding to RARγ [1]. This >25-fold selectivity for RARβ over RARα stems from its unique structural features:

  • Rigid polycyclic core: The tetrahydrotetramethylanthracenyl group provides optimal hydrophobic volume complementary to the RARβ ligand-binding domain (LBD) pocket.
  • Carboxylic acid anchor: The thiophene-carboxylic acid moiety forms a critical ionic bridge with Arg278 in RARβ, analogous to endogenous retinoids [8] [10].
  • Steric exclusion: The bulky anthracenyl group is sterically hindered from binding RARγ's smaller LBD cavity, explaining negligible activity [3] [9].

Table 1: Binding Affinity (Kd) and Functional Selectivity of CD2314

RAR IsoformKd (nM)Relative Binding AffinityCellular Activity (IC50)
RARβ1451x (Reference)3.0-8.0 μM (HNSCC cells)
RARα>3760>25-fold weakerNo significant activity
RARγNot detectedUndetectableNot applicable

Functionally, CD2314 inhibits growth in RARβ-expressing cancer lines (e.g., HNSCC 22B cells, IC50 = 3.0 μM) but shows no pro-apoptotic activity in RARβ-negative contexts like mouse thymocytes [3] [6]. This confirms its dependency on RARβ expression for transcriptional activity.

Ligand-Receptor Interaction Dynamics: Comparative Analysis with Endogenous Retinoids

CD2314’s binding kinetics and receptor conformation effects differ significantly from endogenous retinoids:

  • Binding kinetics: CD2314 exhibits slower dissociation rates from RARβ compared to all-trans retinoic acid (ATRA), contributing to prolonged transcriptional activation. Its Kd in cellular models (e.g., S91 melanoma) is 195 nM [2] [9], reflecting tighter binding than ATRA (Kd ~0.1–5 nM for RARs) but with β-isoform exclusivity.
  • Conformational remodeling: Unlike ATRA, which induces global LBD rearrangement in multiple RARs, CD2314 triggers localized stabilization of RARβ’s Helix 12 (H12). This H12 "lid" seals the ligand-binding pocket, creating a docking surface for coactivators like SRC-1 [8] [10].
  • Heterodimer permissivity: CD2314-RARβ retains the ability to heterodimerize with RXR. However, unlike ATRA-activated RARs, CD2314-bound RARβ does not require RXR agonism for DNA binding, reducing off-target signaling [6] [10].

Table 2: Structural and Functional Comparison of CD2314 vs. Endogenous Retinoids

PropertyCD2314ATRA9-cis-RA
Primary TargetRARβ onlyPan-RARPan-RAR + RXR
Key Structural MotifsAnthracenyl-thiophene coreLinear polyene chainCis-conjugated diene
Coactivator RecruitmentNCoA-1/SRC-1 via RARβ LBDMultiple coactivatorsSRC-1 (RAR) + TIF2 (RXR)
RXR DependencyLowModerateHigh

Transcriptional Regulation Dynamics: RARE-Binding Mechanisms

CD2314 modulates gene expression through RARβ-RXR heterodimers bound to retinoic acid response elements (RAREs):

  • RARE specificity: CD2314-activated RARβ-RXR preferentially binds DR5-type RAREs (direct repeats spaced by 5 bp) in promoters of tumor-suppressive genes like RARβ2 and CYP26A1 [4] [10]. Chromatin immunoprecipitation assays confirm enhanced occupancy at DR5 sites in RARβ2 upon CD2314 treatment [10].
  • Coregulator switching: CD2314 binding displaces corepressors (e.g., NCoR/SMRT) and recruits coactivators (e.g., p160/CBP) via LXXLL motifs. This switches chromatin status from repressed (HDAC activity) to activated (HAT activity) [8] [10].
  • Transrepression mechanisms: In melanoma models, CD2314-RARβ indirectly suppresses pro-invasive genes (e.g., MMP9, VEGF) by antagonizing AP-1/NF-κB enhancers [1] [6]. This occurs without direct DNA binding, likely through coactivator competition.

Table 3: Transcriptional Targets of CD2314-Activated RARβ

Target GeneRARE TypeBiological FunctionRegulation by CD2314
RARβ2DR5Autoregulation, tumor suppression5.8-fold induction
CYP26A1DR5Retinoic acid metabolism4.2-fold induction
CRABP2DR2Retinoid trafficking2.1-fold induction
MMP9None (AP-1 site)Metastasis promotion70% repression

CD2314’s transcriptional efficacy is amplified by kinase crosstalk: In squamous carcinoma cells, it synergizes with EGFR inhibition to enhance RARβ phosphorylation, stabilizing RARE binding [1] [6].

Properties

Product Name

CD2314

IUPAC Name

5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid

Molecular Formula

C23H24O2S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25)

InChI Key

URUSABQSUCBGGJ-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C

Solubility

Soluble in DMSO

Synonyms

5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid
CD2314

Canonical SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.